(5R,6S)-2,2-Dimethyl-6-(1,4,7,10-tetraazacyclododec-1-yl)-1,3-dioxepan-5-ol

Description

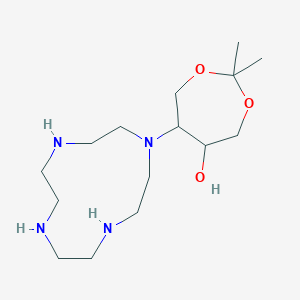

(5R,6S)-2,2-Dimethyl-6-(1,4,7,10-tetraazacyclododec-1-yl)-1,3-dioxepan-5-ol is a complex organic compound with a unique structure that includes a dioxepane ring and a tetraazacyclododecane ring

Properties

Molecular Formula |

C15H32N4O3 |

|---|---|

Molecular Weight |

316.44 g/mol |

IUPAC Name |

2,2-dimethyl-6-(1,4,7,10-tetrazacyclododec-1-yl)-1,3-dioxepan-5-ol |

InChI |

InChI=1S/C15H32N4O3/c1-15(2)21-11-13(14(20)12-22-15)19-9-7-17-5-3-16-4-6-18-8-10-19/h13-14,16-18,20H,3-12H2,1-2H3 |

InChI Key |

FRELRIWZBXADCT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OCC(C(CO1)O)N2CCNCCNCCNCC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6S)-2,2-Dimethyl-6-(1,4,7,10-tetraazacyclododec-1-yl)-1,3-dioxepan-5-ol typically involves the reaction of N-(6-hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl)-tetraaza-cyclododecane with haloacetic acid and lithium hydroxide or N-methyl imidazole . The reaction is carried out in polar solvents, followed by acidification, quantitative determination of the butrol ligand, addition of gadolinium salt, stirring, pH adjustment, dialysis, rinsing with pure water, concentration, and recrystallization .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of ceramic membrane modules in the dialysis process is a notable aspect of the industrial production method .

Chemical Reactions Analysis

Types of Reactions

(5R,6S)-2,2-Dimethyl-6-(1,4,7,10-tetraazacyclododec-1-yl)-1,3-dioxepan-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its properties for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include haloacetic acid, lithium hydroxide, and N-methyl imidazole . The reactions are typically carried out in polar solvents under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with haloacetic acid and lithium hydroxide results in the formation of gadolinium complexes, which are used in diagnostic imaging .

Scientific Research Applications

(5R,6S)-2,2-Dimethyl-6-(1,4,7,10-tetraazacyclododec-1-yl)-1,3-dioxepan-5-ol has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form complexes with various metals.

Biology: Investigated for its potential as a diagnostic agent in imaging techniques.

Medicine: Utilized in the development of gadolinium-based contrast agents for magnetic resonance imaging (MRI).

Industry: Employed in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of (5R,6S)-2,2-Dimethyl-6-(1,4,7,10-tetraazacyclododec-1-yl)-1,3-dioxepan-5-ol involves its ability to form stable complexes with metal ions, particularly gadolinium. These complexes enhance the contrast in MRI scans by altering the relaxation times of water protons in the body, thereby improving the quality of the images .

Comparison with Similar Compounds

Similar Compounds

- Benzyl N-(6-hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl)carbamate

- Benzyl[(6-hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl)methyl]carbamic acid

Uniqueness

(5R,6S)-2,2-Dimethyl-6-(1,4,7,10-tetraazacyclododec-1-yl)-1,3-dioxepan-5-ol is unique due to its ability to form highly stable gadolinium complexes, making it particularly valuable in the field of diagnostic imaging. Its structure allows for specific interactions with metal ions, which is not as pronounced in similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.